8-Bromo-4-methylquinazoline
Overview
Description
8-Bromo-4-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7BrN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Scientific Research Applications
8-Bromo-4-methylquinazoline has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Quinazoline derivatives, to which 8-bromo-4-methylquinazoline belongs, have been known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Mode of Action
Quinazoline derivatives are known to interact with multiple targets, leading to their diverse biological activities .
Biochemical Pathways
Quinazoline derivatives are known to be involved in multiple biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
It is known that the use of multiple drug combinations, such as quinazoline derivatives, can lead to altered pharmacokinetics and pharmacodynamics, potentially due to the induction or inhibition of hepatic enzymes responsible for drug metabolism .
Result of Action
Quinazoline derivatives are known to have multifaceted biological activity, affecting multiple targets .
Action Environment
It is known that environmental factors can influence the action of many drugs, potentially affecting their efficacy and stability .
Safety and Hazards
Future Directions
Quinazoline and quinazolinone scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests that 8-Bromo-4-methylquinazoline and related compounds may have potential for future drug development.
Biochemical Analysis
Biochemical Properties
8-Bromo-4-methylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the inhibition or activation of these kinases, affecting various signaling pathways within the cell. Additionally, this compound has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis, a process of programmed cell death, by activating specific signaling pathways. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest. Furthermore, this compound alters cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, it inhibits the activity of tyrosine kinases by competing with ATP for binding to the kinase domain. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways. Additionally, this compound can intercalate into DNA, causing structural changes that hinder the binding of transcription factors and other regulatory proteins, leading to altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to light and high temperatures can lead to its degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent across both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as liver and kidney damage have been observed. The threshold dose for toxicity varies depending on the animal model used, but it is generally higher than the therapeutic dose required for anticancer effects. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and facilitating its excretion. The compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced ATP production and altered metabolite levels. These metabolic changes contribute to the compound’s anticancer effects by depriving cancer cells of the energy required for their growth and proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, it interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. In the cytoplasm, this compound interacts with various enzymes and signaling proteins, modulating their activity. The compound’s subcellular localization is essential for its ability to influence gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-methylquinazoline typically involves the bromination of 4-methylquinazoline. One common method includes the reaction of 4-methylquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-methylquinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-methylquinazoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or ethanol.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: 4-Methylquinazoline.
Substitution: Substituted quinazoline derivatives with various functional groups.
Comparison with Similar Compounds
4-Methylquinazoline: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Chloro-4-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
8-Fluoro-4-methylquinazoline: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
Uniqueness: 8-Bromo-4-methylquinazoline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This allows for the synthesis of a wide range of derivatives with potential biological activities.
Properties
IUPAC Name |
8-bromo-4-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7-3-2-4-8(10)9(7)12-5-11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSASISPKDGBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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